n-Benzyl-1-(4-morpholinophenyl)methanamine n-Benzyl-1-(4-morpholinophenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958269
InChI: InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)14-19-15-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h1-9,19H,10-15H2
SMILES:
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

n-Benzyl-1-(4-morpholinophenyl)methanamine

CAS No.:

Cat. No.: VC19958269

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

n-Benzyl-1-(4-morpholinophenyl)methanamine -

Specification

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)14-19-15-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h1-9,19H,10-15H2
Standard InChI Key PCJZRZBHARWHHR-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)CNCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

n-Benzyl-1-(4-morpholinophenyl)methanamine (IUPAC name: N-benzyl-1-(4-morpholinophenyl)methanamine) is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a 4-morpholinophenyl moiety. The morpholine ring introduces polarity and conformational flexibility, influencing the compound’s solubility and interaction with biological targets .

Molecular Formula and Weight

The molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.38 g/mol. Its dihydrochloride salt form (PubChem CID: 45595309) has a molecular weight of 355.3 g/mol, enhancing its stability and solubility in aqueous media .

Structural Characterization

Key spectral data for related benzylamine derivatives include:

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.4 ppm), morpholine methylene groups (δ 3.6–3.8 ppm), and benzylamine NH (δ 2.8–3.2 ppm) .

  • LC-MS: A retention time of ~2.2–2.5 minutes under reverse-phase conditions, with a characteristic [M+H]+ ion at m/z 283 .

Synthetic Methodologies

The synthesis of n-Benzyl-1-(4-morpholinophenyl)methanamine typically involves multi-step routes, leveraging imine formation, catalytic hydrogenation, and nucleophilic substitution.

Imine Formation and Hydrogenation

A patented method for analogous N-benzylamines involves:

  • Iminization: Reacting 4-morpholinobenzaldehyde with benzylamine in a water-miscible solvent (e.g., methanol) to form the Schiff base intermediate.

  • Catalytic Hydrogenation: Reducing the imine using palladium on carbon (Pd/C) under hydrogen pressure (10 bar) to yield the target amine .

Table 1: Representative reaction conditions for N-benzylamine synthesis

StepSolventCatalystTemperatureYield
IminizationMethanolNone24°C>95%
HydrogenationMethanolPd/C (1%)24°C94–97%

Alternative Routes

  • Nucleophilic Aromatic Substitution: Reacting 4-morpholinophenyl chlorides with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

  • Reductive Amination: Using sodium cyanoborohydride (NaBH₃CN) to couple 4-morpholinobenzaldehyde with benzylamine in situ .

Physicochemical Properties

Solubility and Stability

  • Solubility: The free base is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). The dihydrochloride salt exhibits improved aqueous solubility (>10 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture, necessitating storage at −20°C .

Spectroscopic and Chromatographic Data

Table 2: Analytical data for n-Benzyl-1-(4-morpholinophenyl)methanamine

ParameterValue
HPLC Purity≥98% (C18 column, 254 nm)
Melting Point128–130°C (dihydrochloride)
LogP2.8 (predicted)

Pharmacological and Industrial Applications

Enzyme Inhibition

Structural analogs of this compound, such as N-benzylpyrimidin-4-amine derivatives, exhibit potent inhibition of deubiquitinases (e.g., USP1/UAF1), with IC₅₀ values in the nanomolar range . The morpholine moiety may enhance target binding through hydrogen-bonding interactions.

Anticancer Activity

In nonsmall cell lung cancer (NSCLC) cell lines, related benzylamines reduce cell viability by modulating DNA repair pathways (e.g., increasing monoubiquitinated PCNA levels) .

Table 3: Cytotoxicity data for benzylamine derivatives

CompoundCell LineIC₅₀ (μM)
Analog 69A549 (NSCLC)0.12
Parent CompoundH1299 (NSCLC)0.09

Industrial Uses

  • Catalysis: Palladium-catalyzed hydrogenation intermediates are employed in bulk chemical synthesis .

  • Polymer Chemistry: Benzylamine derivatives serve as crosslinking agents in epoxy resins .

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